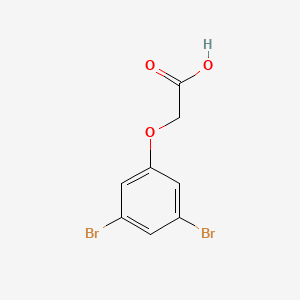
(3,5-Dibromophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromophenoxy)acetic acid is an organic compound that belongs to the class of bromodiphenyl ethers. It contains two bromine atoms attached to a phenoxyacetic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenoxy)acetic acid typically involves the bromination of phenoxyacetic acid. One common method is the bromination of phenoxyacetic acid using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetic acids, quinones, and de-brominated phenoxyacetic acids .
Scientific Research Applications
(3,5-Dibromophenoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-Dibromophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen atoms.
3,5-Dibromo-4-Hydroxybenzonitrile: Another brominated compound with similar applications in agriculture.
Uniqueness
(3,5-Dibromophenoxy)acetic acid is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it more reactive in certain chemical reactions compared to its chlorinated counterparts .
Properties
CAS No. |
7507-35-9 |
|---|---|
Molecular Formula |
C8H6Br2O3 |
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(3,5-dibromophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
BPRVCXMJWDJILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















